{4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid
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Overview
Description
{4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring with a cyanoethenyl substituent. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boronic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Boronic ester or borate.
Reduction: Amino-substituted phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
{4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a ligand in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of {4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition studies. The cyanoethenyl group may also interact with various biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and cyanoethenyl substituents, making it less versatile in certain applications.
3-Fluorophenylboronic acid: Similar structure but without the cyanoethenyl group, leading to different reactivity and applications.
4-Cyanophenylboronic acid:
Uniqueness
{4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid is unique due to the combination of the boronic acid group, fluorine atom, and cyanoethenyl substituent. This unique structure imparts distinct reactivity and makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[4-[(E)-2-cyanoethenyl]-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-6-8(10(13)14)4-3-7(9)2-1-5-12/h1-4,6,13-14H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHNZZRNBWVCNV-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=CC#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=C(C=C1)/C=C/C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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